N-(4-tert-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
- This compound may have applications in various fields due to its unique structure.
N-(4-tert-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential
Biological Activity
N-(4-tert-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C23H24N4OS
- Molecular Weight : 404.53 g/mol
- CAS Number : 671199-31-8
The compound features a triazole ring linked to a butanamide structure, which is known to influence its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Kinases : Many derivatives in the triazolo-pyridine class are known to inhibit specific kinases involved in cell signaling pathways.
- Antimicrobial Activity : Some studies suggest that this compound could have antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The triazole moiety is often associated with anticancer activities through apoptosis induction in cancer cells.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of similar compounds against various pathogens. The results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 4 μg/mL |
Clostridium difficile | 4 μg/mL |
Escherichia coli | 8 μg/mL |
Fluconazole-resistant Candida albicans | 16 μg/mL |
These findings suggest that this compound may possess significant antimicrobial properties, particularly against resistant strains .
Anticancer Activity
Preliminary studies on related compounds indicate potential anticancer effects. For instance, derivatives have shown cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- Anticancer Research :
Properties
Molecular Formula |
C20H24N4O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C20H24N4O/c1-20(2,3)15-10-12-16(13-11-15)21-19(25)9-6-8-18-23-22-17-7-4-5-14-24(17)18/h4-5,7,10-14H,6,8-9H2,1-3H3,(H,21,25) |
InChI Key |
WWFYKKRVYABXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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